molecular formula C23H20N4O4 B3004115 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1242969-50-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B3004115
CAS No.: 1242969-50-1
M. Wt: 416.437
InChI Key: XBEDJRDZOISCJO-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazinone derivative featuring a 1,3-benzodioxol-5-yl group at the 2-position of the pyrazinone core and an N-(2,4-dimethylphenyl)acetamide side chain. Its molecular formula is C₂₄H₂₂N₄O₄, with an average molecular weight of 442.46 g/mol (calculated).

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-3-5-17(15(2)9-14)24-22(28)12-26-7-8-27-19(23(26)29)11-18(25-27)16-4-6-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDJRDZOISCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article examines its structural features, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Structural Features

The molecular formula of the compound is C23H20N4O4C_{23}H_{20}N_{4}O_{4} with a molecular weight of approximately 416.4 g/mol. The compound contains a benzodioxole moiety, a pyrazolopyrazine core, and an acetamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H20N4O4C_{23}H_{20}N_{4}O_{4}
Molecular Weight416.4 g/mol
CAS Number1242969-50-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. The synthetic routes often include the formation of the pyrazolo[1,5-a]pyrazine scaffold followed by the introduction of the benzodioxole moiety and subsequent acetamide formation.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have shown activity against Mycobacterium tuberculosis (Mtb), suggesting that modifications to the pyrazolo[1,5-a]pyrazine core could enhance selectivity and potency against various bacterial strains .

In a study evaluating the antibacterial activity of related compounds, it was found that certain substitutions could modulate both efficacy and cytotoxicity without compromising microbial selectivity . These findings suggest that the compound may also possess potential as an antibacterial agent.

Anticancer Activity

The anticancer potential of similar pyrazolo[1,5-a]pyrazines has been explored extensively. Compounds with this scaffold have demonstrated inhibitory effects on cancer cell proliferation in various cell lines. For example, studies have shown that modifications in the side chains can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity levels in normal cells .

Case Studies and Research Findings

Several studies have reported on the biological activities of compounds related to this compound:

  • Antimycobacterial Activity : A series of benzodiazole-substituted compounds were synthesized and tested for their activity against Mtb. The results indicated that specific modifications led to significant improvements in selectivity for Mtb over mammalian cells .
  • Cytotoxicity Studies : In vitro assays demonstrated that some derivatives exhibited promising anticancer activity against human cancer cell lines while showing minimal cytotoxic effects on normal cells . This highlights the potential for therapeutic applications in oncology.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of certain functional groups significantly influences both antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing groups on the aromatic rings has been associated with increased potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Core Structure Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Pyrazolo[1,5-a]pyrazinone R₁: 1,3-Benzodioxol-5-yl; R₂: 2,4-dimethylphenyl C₂₄H₂₂N₄O₄ 442.46
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazinone R₁: 1,3-Benzodioxol-5-yl; R₂: 3-fluoro-4-methylphenyl C₂₂H₁₇FN₄O₄ 420.40
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazinone R₁: 3,4-Dimethoxyphenyl; R₂: dihydrobenzodioxin-6-yl C₂₆H₂₄N₄O₆ 500.50
NAV2729 (ARF6 inhibitor) Pyrazolo[1,5-a]pyrimidinone R₁: 4-chlorophenyl; R₂: 4-nitrophenyl C₂₂H₁₆ClN₅O₃ 457.85
secinH3 (cytohesin inhibitor) 1,2,4-Triazole R₁: 1,3-Benzodioxol-5-yl; R₂: phenylthio C₂₃H₂₀N₄O₃S 450.50

Key Observations:

Substituent Effects on Bioactivity: The 3-fluoro-4-methylphenyl analog () introduces fluorine, which enhances metabolic stability and lipophilicity compared to the target compound’s 2,4-dimethylphenyl group. Fluorine’s electronegativity may improve target binding in enzyme inhibition .

Core Heterocycle Variations: NAV2729 () shares a pyrazolo[1,5-a]pyrimidinone core but lacks the benzodioxole moiety. Its activity as an ARF6 inhibitor highlights the importance of the nitro and chlorophenyl groups for selectivity . secinH3 () replaces the pyrazinone with a triazole ring, demonstrating that the benzodioxole group alone is insufficient for cytohesin inhibition; the triazole and phenylthio groups are critical .

Synthetic Routes :

  • Multi-component reactions (e.g., Ugi 4-CR in ) and post-cyclization modifications () are common strategies for similar compounds. The target compound likely requires regioselective substitution to install the benzodioxole and dimethylphenyl groups .

Table 2: Bioactivity Trends in Structural Analogs

Compound Class Observed Bioactivity Mechanism / Target Reference Compounds
Pyrazolo[1,5-a]pyrazinones Enzyme inhibition (e.g., kinases, ARFs) ARF6 (NAV2729), cytohesins (secinH3) NAV2729 , secinH3
Triazolo[1,5-a]pyrimidines Herbicidal, antiviral, antimicrobial TMV inhibition, fungicidal activity Compounds in
Benzodioxole-containing Enhanced binding to hydrophobic pockets Cytochrome P450 modulation secinH3
  • Target Compound Hypotheses : The dimethylphenyl group may enhance hydrophobic interactions in enzyme binding pockets, while the benzodioxole could mimic catechol substrates (e.g., in kinase or oxidase inhibition). Its lack of fluorine (vs. ) might reduce metabolic stability but improve synthetic accessibility .

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